1-(3-Fluorophenyl)pentan-1-amine 1-(3-Fluorophenyl)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196950
InChI: InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3
SMILES:
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol

1-(3-Fluorophenyl)pentan-1-amine

CAS No.:

Cat. No.: VC16196950

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)pentan-1-amine -

Specification

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
IUPAC Name 1-(3-fluorophenyl)pentan-1-amine
Standard InChI InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3
Standard InChI Key OXFNDJHCDJMSLH-UHFFFAOYSA-N
Canonical SMILES CCCCC(C1=CC(=CC=C1)F)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

1-(3-Fluorophenyl)pentan-1-amine consists of a five-carbon aliphatic chain (pentyl group) bonded to an amine group (NH2-\text{NH}_2) and a 3-fluorophenyl ring. The fluorine atom at the meta position on the aromatic ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions . The IUPAC name, 1-(3-fluorophenyl)pentan-1-amine, reflects this substitution pattern.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC11H16FN\text{C}_{11}\text{H}_{16}\text{FN}
Molecular Weight181.25 g/mol
IUPAC Name1-(3-fluorophenyl)pentan-1-amine
InChIInChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3
SMILESCCCCC(C1=CC(=CC=C1)F)N

Spectroscopic and Computational Descriptors

PubChem’s computational data provides insights into the compound’s structural features. The InChIKey (BBRXXOWHMFKTJK-UHFFFAOYSA-N) uniquely identifies its stereochemical and connectivity attributes . Quantum mechanical calculations predict its 3D conformation, which is critical for understanding interactions with biological targets or materials .

Synthesis and Manufacturing

Hydrochloride Salt Formation

The hydrochloride salt (C11H16FNHCl\text{C}_{11}\text{H}_{16}\text{FN} \cdot \text{HCl}), with a molecular weight of 217.71 g/mol, enhances solubility for pharmaceutical formulations . Its synthesis involves treating the free base with hydrochloric acid under controlled conditions .

Physicochemical Properties

Stability and Solubility

The compound’s aliphatic chain confers moderate lipophilicity (logP2.8\log P \approx 2.8), while the fluorine atom enhances metabolic stability. It is soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water .

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a precursor for:

  • Pharmaceuticals: Incorporation into antipsychotics or antidepressants.

  • Agrochemicals: Fluorine-enhanced pesticides or herbicides .

Materials Science

Its aryl-amine structure could stabilize polymers or coordinate metals in catalytic systems .

ParameterValueSource
Storage Temperature2–8°C (Refrigerator)
Purity≥95%
Shipping ConditionsRoom temperature

Comparative Analysis with Structural Analogues

Hydrochloride Salt vs. Free Base

PropertyFree BaseHydrochloride Salt
SolubilityLow in waterHigh in polar solvents
Molecular Weight181.25 g/mol217.71 g/mol
ApplicationsResearch intermediatePharmaceutical formulations

Ethyl Derivative (3-Ethyl-1-(3-fluorophenyl)pentan-1-amine)

The ethyl-substituted variant (C13H20FN\text{C}_{13}\text{H}_{20}\text{FN}) exhibits increased lipophilicity (logP3.5\log P \approx 3.5) and altered bioactivity, underscoring the role of alkyl chain modifications.

Future Research Directions

  • Synthetic Optimization: Develop greener, high-yield routes using catalysis.

  • Biological Screening: Evaluate efficacy in disease models (e.g., depression, infections).

  • Toxicokinetics: Assess ADME (absorption, distribution, metabolism, excretion) profiles.

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